2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one
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Overview
Description
NSC 694623: is a potent histone acetyltransferase inhibitor with an IC50 value of 15.9 micromolar for recombinant histone acetyltransferase p300/CBP-associated factor. It exhibits antiproliferative activity against certain cancer cells, making it a valuable compound for anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 694623 involves the preparation of pyridoisothiazolones. The reaction typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods: Industrial production methods for NSC 694623 are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: NSC 694623 primarily undergoes inhibition reactions with histone acetyltransferase enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions: The compound is often used in combination with dimethyl sulfoxide as a solvent for in vitro studies. The reaction conditions include maintaining the compound at specific concentrations and temperatures to ensure stability and activity .
Major Products Formed: The primary product of the reaction involving NSC 694623 is the inhibited form of the histone acetyltransferase enzyme. This inhibition leads to reduced acetylation of histone proteins, affecting gene expression and cell proliferation .
Scientific Research Applications
NSC 694623 is extensively used in scientific research, particularly in the fields of epigenetics and cancer biology. Its applications include:
Chemistry: Studying the inhibition mechanisms of histone acetyltransferase enzymes.
Biology: Investigating the role of histone acetylation in gene expression and cellular processes.
Medicine: Exploring its potential as an anticancer agent due to its antiproliferative effects on cancer cells.
Industry: Potential use in the development of therapeutic agents targeting histone acetyltransferase enzymes
Mechanism of Action
NSC 694623 exerts its effects by inhibiting the activity of histone acetyltransferase enzymes, specifically the p300/CBP-associated factor. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s antiproliferative activity is attributed to its ability to disrupt the normal functioning of cancer cells by altering their gene expression patterns .
Comparison with Similar Compounds
NSC 694621: Another potent histone acetyltransferase inhibitor with an IC50 of 5.71 micromolar.
PF-9363: A selective inhibitor of KAT6A/KAT6B histone acetyltransferases.
Butyrolactone 3: A specific inhibitor of the histone acetyltransferase Gcn5.
Uniqueness: NSC 694623 is unique due to its specific inhibition of the p300/CBP-associated factor, making it a valuable tool for studying the role of this enzyme in gene expression and cancer biology. Its antiproliferative activity against certain cancer cells further distinguishes it from other histone acetyltransferase inhibitors .
Properties
Molecular Formula |
C16H16N2OS |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-butylphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C16H16N2OS/c1-2-3-5-12-7-9-13(10-8-12)18-16(19)14-6-4-11-17-15(14)20-18/h4,6-11H,2-3,5H2,1H3 |
InChI Key |
XNGPPEMGIZDPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
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